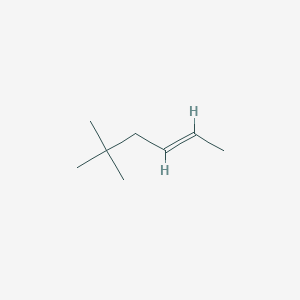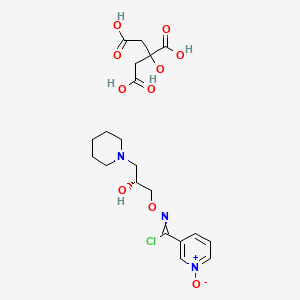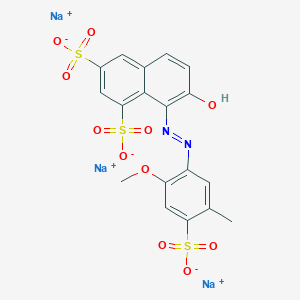
(S)-2-((tert-Butoxycarbonyl)amino)-3-(5-methylfuran-2-yl)propanoic acid
Übersicht
Beschreibung
(S)-2-((tert-Butoxycarbonyl)amino)-3-(5-methylfuran-2-yl)propanoic acid is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as Boc-L-2-amino-3-(5-methylfuran-2-yl)propanoic acid, and it is a derivative of L-amino acid. The synthesis method of this compound involves the use of various reagents and solvents, which will be discussed in detail in
Wirkmechanismus
The mechanism of action of Boc-L-2-amino-3-(5-methylfuran-2-yl)propanoic acid is not well understood. However, it is believed that this compound can act as a substrate for various enzymes, including proteases and peptidases. This compound can also interact with various receptors and ion channels in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Boc-L-2-amino-3-(5-methylfuran-2-yl)propanoic acid has been shown to have various biochemical and physiological effects. This compound can act as an inhibitor of various enzymes, including proteases and peptidases. It can also modulate the activity of various receptors and ion channels in the body, leading to changes in cellular signaling and physiological responses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Boc-L-2-amino-3-(5-methylfuran-2-yl)propanoic acid in lab experiments is its versatility as a building block for the synthesis of peptides and peptidomimetics. This compound is also relatively easy to synthesize, making it readily available for use in various research applications. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of Boc-L-2-amino-3-(5-methylfuran-2-yl)propanoic acid. One of the main areas of research is in the development of new drugs targeting various diseases, including cancer and infectious diseases. This compound can also be used as a tool for studying various cellular processes, including protein-protein interactions and enzymatic activity. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in various research fields.
Wissenschaftliche Forschungsanwendungen
Boc-L-2-amino-3-(5-methylfuran-2-yl)propanoic acid has been used in various scientific research applications. One of the main applications is in the field of medicinal chemistry, where it has been used as a building block for the synthesis of peptides and peptidomimetics. This compound has also been used in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Eigenschaften
IUPAC Name |
(2S)-3-(5-methylfuran-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c1-8-5-6-9(18-8)7-10(11(15)16)14-12(17)19-13(2,3)4/h5-6,10H,7H2,1-4H3,(H,14,17)(H,15,16)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESYWURYNBRIGZ-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((tert-Butoxycarbonyl)amino)-3-(5-methylfuran-2-yl)propanoic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol](/img/structure/B3327657.png)





![(1beta,5beta)-3,3-Dimethyl-2,4-dioxabicyclo[3.3.0]octa-7-ene-6beta-ol](/img/structure/B3327692.png)


![1,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B3327710.png)
![4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide](/img/structure/B3327714.png)

